2-(4-Nitrophenyl)propan-2-amine
Description
2-(4-Nitrophenyl)propan-2-amine is a tertiary amine characterized by a para-nitrophenyl group attached to a propan-2-amine backbone (structure: (4-NO₂C₆H₄)C(CH₃)₂NH₂). The compound’s tertiary amine structure and nitro substitution make it a candidate for applications in medicinal chemistry and materials science, though its specific biological or physicochemical data remain unreported in the reviewed literature.
Properties
IUPAC Name |
2-(4-nitrophenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,10)7-3-5-8(6-4-7)11(12)13/h3-6H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLRHCXMURYDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)propan-2-amine typically involves the nitration of a suitable precursor followed by amination. One common method starts with the nitration of 4-nitroacetophenone to form 4-nitro-α-methylstyrene, which is then subjected to reductive amination to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, and amination under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-(4-aminophenyl)propan-2-amine.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(4-Nitrophenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may also act as a ligand, binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The electronic and steric effects of substituents on the phenyl ring significantly alter the properties of propan-2-amine derivatives. Key comparisons include:
Key Observations :
- Nitro vs. Methoxy : The nitro group reduces basicity and increases polarity compared to methoxy, which enhances solubility in polar solvents but may limit membrane permeability .
- Nitro vs.
Structural Modifications: Spacer Groups
The presence of an ethyl linker between the aromatic ring and amine (e.g., N-[2-(4-nitrophenyl)ethyl]propan-2-amine ) introduces conformational flexibility, altering binding affinity in biological systems. Compared to the target compound (direct phenyl-amine linkage), the ethyl spacer:
- Increases molecular weight (C₁₁H₁₆N₂O₂ vs. C₉H₁₂N₂O₂).
Physicochemical Properties
Biological Activity
2-(4-Nitrophenyl)propan-2-amine, also known as 4-nitro-2-isopropyl-aniline, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various scientific sources.
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 180.20 g/mol. The structure features a propan-2-amine backbone with a para-nitrophenyl group, which is critical for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity :
- Anticancer Potential :
-
Inhibition of Enzymatic Activity :
- The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression. For example, it has been noted for its ability to inhibit O6-alkylguanine-DNA alkyltransferase (AGT), an enzyme that repairs DNA damage in cancer cells, thereby sensitizing them to chemotherapy .
The biological activity of this compound is largely attributed to the following mechanisms:
- Nitro Group Reduction : The nitro group can undergo reduction in hypoxic conditions, leading to the formation of reactive species that can interact with cellular macromolecules such as DNA and proteins .
- Interference with Cellular Processes : By inhibiting key enzymes involved in DNA repair and cellular proliferation, the compound may disrupt normal cellular processes, leading to apoptosis in cancer cells .
Case Studies
Several studies have highlighted the biological effects of this compound:
- Antibacterial Studies :
- Cancer Research :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
